1-[4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one is an organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one typically involves the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides under basic conditions.
Formation of the Propan-1-one Moiety:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 2,7-Dimethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness: 1-[4-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one stands out due to its unique combination of the thienopyrimidine core with a phenylpropanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N2O2S |
---|---|
Molecular Weight |
338.4g/mol |
IUPAC Name |
1-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]propan-1-one |
InChI |
InChI=1S/C19H18N2O2S/c1-2-15(22)12-7-9-13(10-8-12)23-18-17-14-5-3-4-6-16(14)24-19(17)21-11-20-18/h7-11H,2-6H2,1H3 |
InChI Key |
KGRXPNQLBPSRQL-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.